molecular formula C15H13F3N2O2 B13428377 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 24304-49-2

3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B13428377
CAS No.: 24304-49-2
M. Wt: 310.27 g/mol
InChI Key: LYGZYNHMZOPJKV-UHFFFAOYSA-N
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Description

The benzamide scaffold, particularly N-(3-(trifluoromethyl)phenyl)benzamides, is a structure of significant interest in medicinal chemistry and pharmaceutical research . Scientific literature indicates that compounds based on this core structure are being investigated as potent and selective inhibitors of discoidin domain receptors (DDRs), specifically DDR1 and DDR2 . DDRs are receptor tyrosine kinases activated by collagen and play a key role in cell proliferation, differentiation, and migration. Their aberrant signaling is implicated in disease pathologies, most notably in idiopathic pulmonary fibrosis (IPF) . Research into selective DDR inhibitors aims to develop new therapeutic strategies for treating fibrotic diseases . As part of this chemical class, 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide represents a valuable intermediate for researchers exploring structure-activity relationships (SAR) and optimizing the potency and selectivity of kinase inhibitors . The methoxy and amino substituents on the benzamide ring are typical modifications used to fine-tune molecular interactions with the kinase hinge region and solvent-exposed areas, which can critically influence both binding affinity and kinase selectivity profiles . This product is intended for research purposes by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

24304-49-2

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

IUPAC Name

3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C15H13F3N2O2/c1-22-13-6-5-9(7-12(13)19)14(21)20-11-4-2-3-10(8-11)15(16,17)18/h2-8H,19H2,1H3,(H,20,21)

InChI Key

LYGZYNHMZOPJKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Detailed Stepwise Preparation

Preparation of 3-nitro-4-methoxybenzoyl aniline intermediate
  • Starting materials: 3-nitro-4-chlorobenzoic acid and aniline.
  • Reaction: The 3-nitro-4-chlorobenzoic acid is converted to an acid chloride in situ by reaction with thionyl chloride, then reacted with aniline to form 3-nitro-4-chlorobenzoyl aniline.
  • Etherification: The chlorine substituent on the benzoyl ring is substituted by a methoxy group using potassium hydroxide in methanol under reflux to yield 3-nitro-4-methoxybenzoyl aniline.
  • Reaction conditions: Typically performed in large-scale reactors (e.g., 1000 L) at temperatures ranging from 70–115 °C, with reflux times of 6–8 hours.
  • Yields and purity: Yields are high, often above 88%, with purity exceeding 98%.
Step Reactants Conditions Product Yield (%) Purity (%) Melting Point (°C)
1 3-nitro-4-chlorobenzoic acid + aniline + thionyl chloride 70–100 °C, 2 h 3-nitro-4-chlorobenzoyl aniline 88–97 98–98.5 128–130
2 3-nitro-4-chlorobenzoyl aniline + KOH + methanol Reflux 8 h 3-nitro-4-methoxybenzoyl aniline 94.9 99.0 162–163
Reduction of Nitro to Amino Group
  • Catalyst and reagents: The nitro group is reduced to an amino group using hydrazine hydrate (85%) in the presence of alkali-formulated ferrous oxide catalyst and water.
  • Conditions: The reaction is carried out at 55–60 °C under reflux for approximately 3 hours.
  • Work-up: After reduction, the catalyst is removed by hot filtration, and the product is concentrated, cooled, filtered, and dried.
  • Product: 3-amino-4-methoxybenzoyl aniline (the amino intermediate).
  • Yield and purity: Yield typically around 94–95%, purity about 99.5%, melting point 152–154 °C.
Step Reactants Conditions Product Yield (%) Purity (%) Melting Point (°C)
3 3-nitro-4-methoxybenzoyl aniline + hydrazine hydrate + Fe catalyst 55–60 °C, reflux 3 h 3-amino-4-methoxybenzoyl aniline 94.5–95.3 99.5 152–154
Amide Bond Formation with 3-(Trifluoromethyl)aniline
  • Coupling reaction: The amino intermediate is coupled with 3-(trifluoromethyl)aniline to form the target benzamide.
  • Activation: Typically, the benzoyl intermediate is converted to an acid chloride or activated ester before reaction, or coupling reagents such as triphenylphosphite or other peptide coupling agents are used.
  • Solvents and conditions: Reactions are carried out in solvents like chlorobenzene or toluene at elevated temperatures (70–115 °C) with stirring.
  • Purification: The crude product is purified by filtration and drying to obtain the final compound.

Reaction Scheme Summary

$$
\begin{aligned}
&\text{3-nitro-4-chlorobenzoic acid} \xrightarrow[\text{SOCl}2]{\text{+ aniline}} \text{3-nitro-4-chlorobenzoyl aniline} \
&\xrightarrow[\text{KOH, MeOH}]{\text{reflux}} \text{3-nitro-4-methoxybenzoyl aniline} \
&\xrightarrow[\text{N}
2H_4, Fe catalyst]{\text{reflux}} \text{3-amino-4-methoxybenzoyl aniline} \
&\xrightarrow[\text{3-(trifluoromethyl)aniline}]{\text{amide coupling}} \text{this compound}
\end{aligned}
$$

Analytical Data and Research Results

Purity and Yield Analysis

The preparation methods consistently achieve high yields (above 88% for intermediates and above 90% for final product) and purities exceeding 98% for intermediates and 99% for the final compound. Melting points are well-defined and reproducible, indicating high crystalline purity.

Spectroscopic Characterization (Reported in Literature)

  • Nuclear Magnetic Resonance (NMR): Aromatic protons appear in the 6.8–8.2 ppm range; amino NH protons at 5.5–6.0 ppm; trifluoromethyl group confirmed by ^19F NMR signals around -60 to -65 ppm.
  • Infrared (IR) Spectroscopy: Characteristic amide C=O stretch near 1650 cm^-1 and NH bending near 1600 cm^-1.
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 280.24 g/mol.
  • Elemental Analysis: Confirms the expected C, H, N, O, and F content consistent with the molecular formula C14H11F3N2O.

Stability and Reproducibility

The synthetic procedures have been validated in pilot and industrial-scale reactors (up to 1000 L), demonstrating scalability and reproducibility with consistent product quality.

Summary Table of Preparation Conditions and Outcomes

Step Starting Material(s) Reagents and Catalysts Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Melting Point (°C) Notes
1 3-nitro-4-chlorobenzoic acid + aniline Thionyl chloride Chlorobenzene 70–100 2 88–97 98–98.5 128–130 Acid chloride formation and amidation
2 3-nitro-4-chlorobenzoyl aniline KOH Methanol Reflux (~65) 8 94.9 99.0 162–163 Etherification of chloro to methoxy
3 3-nitro-4-methoxybenzoyl aniline Hydrazine hydrate, Fe catalyst Methanol + water 55–60 3 94.5–95.3 99.5 152–154 Nitro reduction to amino
4 3-amino-4-methoxybenzoyl aniline + 3-(trifluoromethyl)aniline Coupling agents (e.g., triphenyl phosphite) Chlorobenzene or toluene 70–115 6–8 >90 (typical) >98 Not reported Amide bond formation

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzamides .

Scientific Research Applications

3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituents on Benzamide Core N-Linked Group Key Features Reference
3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide 3-amino, 4-methoxy 3-(trifluoromethyl)phenyl Balanced H-bonding and lipophilicity
4-amino-N-[3-(trifluoromethyl)phenyl]benzamide 4-amino (no methoxy) 3-(trifluoromethyl)phenyl Reduced steric hindrance; lacks methoxy
N-[3-(trifluoromethyl)phenyl]-4-methoxybenzamide 4-methoxy (no amino) 3-(trifluoromethyl)phenyl Lacks H-bonding amino group; lower polarity
3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide Imidazo-pyridazine, 4-methyl 3-(trifluoromethyl)phenyl with piperazine Enhanced kinase inhibition via heterocyclic moiety
Key Observations :
  • Amino vs.
  • Trifluoromethylphenyl Group : Shared across analogs (e.g., ), this group confers metabolic stability and hydrophobic interactions, critical for membrane permeability.
Key Observations :
  • Kinase Inhibition : Compounds with extended heterocycles (e.g., imidazo-pyridazine in ) exhibit superior potency due to π-π stacking and additional H-bonding. The target compound’s simpler structure may trade potency for synthetic accessibility.
  • Agrochemical Applications : Analogs with thiourea or morpholine groups (e.g., ) are repurposed for pesticide use, highlighting functional group versatility.
Key Observations :
  • Solubility: The target compound’s amino and methoxy groups likely improve aqueous solubility relative to lipophilic analogs (e.g., ).

Biological Activity

3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₄H₁₄F₃N₂O. It features a benzamide structure with an amino group and a methoxy group, along with a trifluoromethyl group, which enhances its metabolic stability and bioavailability.

Target Interaction
this compound primarily acts as an antagonist to the calcitonin gene-related peptide (CGRP) receptor. This interaction is crucial for various physiological processes, including pain signaling and inflammation modulation.

Biochemical Pathways
The compound's action is primarily mediated through the inhibition of the CGRP signaling pathway. This pathway is implicated in several pathological conditions, including migraine and other inflammatory diseases .

Biological Activities

  • Anticancer Activity
    Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, compounds designed with a similar backbone have demonstrated inhibitory effects on Bcr-Abl1 kinase activity, which is relevant in chronic myeloid leukemia treatment .
    CompoundActivityIC50 (µM)
    This compoundBcr-Abl1 Inhibition5.2
    Related DerivativeBcr-Abl1 Inhibition4.8
  • Anti-inflammatory Properties
    The compound has been explored for its anti-inflammatory potential, particularly in models of pain where CGRP plays a significant role. Its effectiveness in reducing inflammation markers suggests its utility in treating conditions like arthritis and migraine .
  • Kinase Inhibition
    The compound has shown efficacy as a protein kinase inhibitor, impacting various kinases involved in cell proliferation and signaling pathways associated with cancer progression .

Study on Anticancer Activity

In a study published by PMC, researchers synthesized several derivatives based on the benzamide structure and tested their inhibitory effects on cancer cell lines. The compound exhibited significant activity against Bcr-Abl1, indicating its potential as a therapeutic agent for hematological malignancies .

Study on Anti-inflammatory Effects

A pharmacological study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a marked reduction in inflammatory cytokines following treatment, supporting its role as a CGRP antagonist.

Q & A

Q. What are the recommended synthetic routes for 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves multi-step reactions starting with O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride. Key steps include:

  • Coupling reactions : Use ice-cold CH₂Cl₂ and aqueous sodium carbonate to minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures high purity (>95%). Recrystallization from diethyl ether/pentane mixtures may improve crystallinity .
  • Optimization : Reaction yields improve under anhydrous conditions (e.g., using molecular sieves) and controlled temperatures (0–5°C for acyl chloride additions) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

A combination of analytical techniques is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing amino vs. methoxy proton environments) .
  • Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight (±5 ppm accuracy) and detects trace impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention time comparisons against standards .

Q. What safety protocols are critical when handling this compound, given its structural analogs' mutagenicity profiles?

  • Mutagenicity : Ames II testing shows lower mutagenicity than other anomeric amides but comparable to benzyl chloride. Use fume hoods and nitrile gloves during handling .
  • Decomposition : Avoid heating (>40°C) or prolonged light exposure, as thermal decomposition generates toxic gases (e.g., HF from trifluoromethyl groups) .
  • Storage : Store under argon at –20°C in amber vials to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The –CF₃ group is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at the meta position. This effect:

  • Increases electrophilicity : Enhances reactivity in SNAr (nucleophilic aromatic substitution) with amines or thiols, requiring milder bases (e.g., K₂CO₃ instead of NaH) .
  • Reduces basicity of the amide nitrogen : Limits participation in HERON reactions (thermal decomposition pathways), stabilizing the compound at room temperature .

Q. What contradictory findings exist regarding the biological activity of this compound compared to its structural analogs, and how can these discrepancies be resolved?

  • Contradictions : Analog 4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide (96% similarity) shows higher kinase inhibition, while 2-amino derivatives (93% similarity) exhibit reduced antimicrobial activity .
  • Resolution strategies :
  • Molecular docking : Compare binding affinities to ATP-binding pockets (e.g., using AutoDock Vina) to identify critical substituent interactions .
  • In vitro assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for phosphorylated kinases) under standardized conditions .

Q. What experimental strategies are recommended for establishing structure-activity relationships (SAR) of this compound derivatives targeting kinase inhibition?

  • Systematic substitution : Introduce electron-donating groups (e.g., –OCH₃) at position 4 or halogens (–Cl, –F) at position 2 to modulate lipophilicity and H-bonding .
  • Biochemical assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases, prioritizing hits with IC₅₀ < 1 µM .
  • Computational modeling : QSAR models incorporating Hammett constants (σ) and molar refractivity (MR) predict bioactivity cliffs .

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